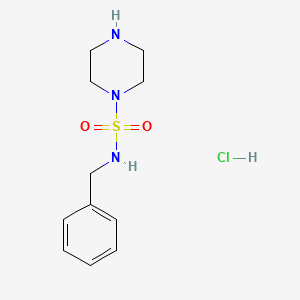

N-benzylpiperazine-1-sulfonamide hydrochloride

Description

N-Benzylpiperazine-1-sulfonamide hydrochloride is a synthetic compound belonging to the arylpiperazine class, characterized by a piperazine core substituted with a benzyl group and a sulfonamide moiety. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

N-benzylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S.ClH/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDRHWHWUFVEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of N-benzylpiperazine

- The nucleophilic substitution of benzyl chloride by piperazine selectively yields the N-benzylated product when controlled stoichiometrically.

- Reaction conditions typically involve a polar aprotic solvent (e.g., acetonitrile or DMF) and a base to neutralize HCl formed.

- Purification is often done by extraction or recrystallization.

Sulfonylation Step

- Sulfonyl chlorides are reactive electrophiles that readily form sulfonamides upon reaction with amines.

- The sulfonylation is usually performed at low temperature (0 °C) to minimize side reactions.

- Triethylamine or another organic base scavenges the HCl generated.

- The reaction yields the free sulfonamide, which can be isolated or directly converted.

Hydrochloride Salt Formation

- Treatment with hydrochloric acid converts the free base sulfonamide into its hydrochloride salt.

- This salt form is often preferred for its enhanced stability, crystallinity, and solubility.

- The process can be done by bubbling HCl gas into a solution or by adding aqueous HCl followed by crystallization.

Alternative and Advanced Synthetic Approaches

Recent advances in sulfonamide synthesis provide alternative methods that may be applicable or adaptable for preparing N-benzylpiperazine-1-sulfonamide derivatives:

Direct sulfonamide synthesis using sulfinylamine reagents : Novel reagents such as t-BuONSO enable direct conversion of organometallic intermediates to primary sulfonamides in high yields under mild conditions, potentially streamlining synthesis.

Catalytic and one-pot methods : Use of metal-organic frameworks or palladium catalysts for reductive coupling reactions can facilitate sulfonamide formation with high selectivity and yield, although these are more commonly applied to aryl sulfonamides.

Industrial scale methods for related sulfonamides : High-pressure and high-temperature reactions of chloro-substituted benzenesulfonamides with hydrazine hydrate have been developed to produce sulfonamide hydrochlorides with high purity and yield, demonstrating scalable processes for sulfonamide derivatives.

Research Findings and Data Tables

While specific experimental data for N-benzylpiperazine-1-sulfonamide hydrochloride are limited in open literature, analogous sulfonamide compounds have been extensively studied. The following table summarizes typical yields and conditions from reported methods for sulfonamide synthesis relevant to this compound class:

Chemical Reactions Analysis

N-benzylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N-benzylpiperazine-1-sulfonamide hydrochloride has been investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has highlighted its role as a precursor in synthesizing novel pharmaceuticals aimed at treating conditions such as infections and inflammation .

Case Study: A study explored the hybridization of benzene sulfonamides with piperazine derivatives, revealing that these compounds exhibited significant antioxidant activity and enzyme inhibition capabilities. The results indicated that specific derivatives could serve as effective agents against conditions such as Alzheimer's disease due to their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Antimicrobial Activity

The compound falls under the broader category of sulfonamides, known for their antibacterial properties. Research indicates that N-benzylpiperazine-1-sulfonamide hydrochloride shows efficacy against various bacterial strains, including gram-positive and certain gram-negative bacteria.

Case Study: In vitro studies demonstrated that sulfonamide derivatives exhibit pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The substitution patterns on the sulfonamide group significantly influenced their antibacterial potency .

Molecular Imprinting Techniques

This compound is utilized in molecular imprinting to create molecularly imprinted polymers (MIPs), which are used for selective adsorption of target molecules in drug delivery systems and environmental monitoring.

Application Example: MIPs synthesized using N-benzylpiperazine-1-sulfonamide hydrochloride have been employed to capture specific drugs from complex mixtures, enhancing the efficiency of drug recovery processes in analytical chemistry.

Industrial Applications

N-benzylpiperazine-1-sulfonamide hydrochloride is also leveraged in industrial settings for polymer production and other chemical processes. Its unique chemical properties allow it to serve as a building block for synthesizing complex organic molecules.

| Application Area | Specific Use | Impact |

|---|---|---|

| Medicinal Chemistry | Drug Development | Potential treatment for infections |

| Antimicrobial Activity | Antibiotic Formulations | Effective against gram-positive bacteria |

| Molecular Imprinting | Drug Capture Systems | Enhanced selectivity in drug recovery |

| Industrial Chemistry | Polymer Production | Building block for complex molecules |

Mechanism of Action

The mechanism of action of N-benzylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

| Property | N-Benzylpiperazine-1-sulfonamide HCl | 1-Benzhydryl-4-(4-nitrophenylsulfonyl)piperazine | (S)-Benzyl 3-methylpiperazine-1-carboxylate HCl |

|---|---|---|---|

| Molecular Weight | ~300–350 (estimated) | 568.5 (calculated) | 270.76 |

| Solubility | Moderate (HCl salt) | Low (nitro groups reduce polarity) | High (carboxylate enhances polarity) |

| Melting Point | Likely >200°C (salt form) | 136–250°C | N/A |

Notes:

Biological Activity

N-benzylpiperazine-1-sulfonamide hydrochloride (NBPS) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neurotoxicity. This article provides a comprehensive overview of the biological activity of NBPS, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

N-benzylpiperazine-1-sulfonamide hydrochloride is a sulfonamide derivative with the molecular formula . It is characterized by its piperazine ring, which is known for its diverse pharmacological properties. The sulfonamide group is crucial for its biological activity, particularly in inhibiting specific enzyme pathways.

Antitumor Activity

Recent research has demonstrated that NBPS derivatives can significantly reduce the viability of cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. The compounds were shown to reverse acidification in the tumor microenvironment, which is critical for tumor survival and proliferation .

Table 1: Antitumor Activity of NBPS Derivatives

| Compound | Cell Line | Concentration (mM) | Viability Reduction (%) |

|---|---|---|---|

| 16a | HT-29 | 0.1 | 30 |

| 16b | MDA-MB-231 | 1.0 | 45 |

| 16e | MG-63 | 0.5 | 50 |

Neurotoxicity Studies

In vitro studies on BZP have indicated significant neurotoxic effects characterized by elevated lactate dehydrogenase (LDH) levels and increased DNA damage markers in human cancer cell lines. These findings raise concerns regarding the safety profile of compounds related to NBPS, especially regarding their potential use in therapeutic settings .

Case Studies

-

Tumor Microenvironment Modulation :

- A study focusing on saccharide-modified sulfonamides showed that these compounds could effectively alter extracellular pH and reduce cell viability in cancerous cells under hypoxic conditions. This highlights the potential application of NBPS derivatives in modifying tumor microenvironments to enhance therapeutic efficacy .

- Neuroprotection Against Aβ Toxicity :

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.